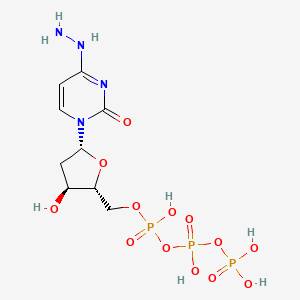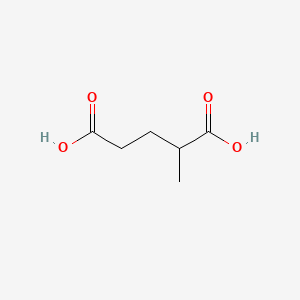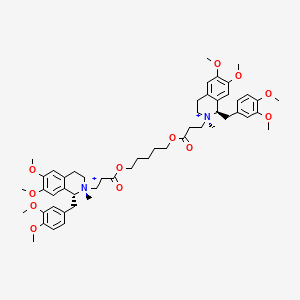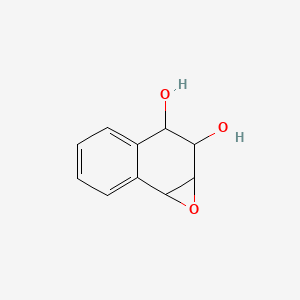
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a member of tetralins and an epoxide. It has a role as a mouse metabolite.
1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene is soluble (in water) and a very weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Environmental Pollution and Carcinogenesis Research
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a model compound for the carcinogenic metabolites of polycyclic aromatic hydrocarbons, which are environmental pollutants potentially involved in several human cancers. Studies on its hydrolysis and product distribution provide insights into the behavior of these carcinogens (Lee & Fisher, 1997).
Molecular Structure and Metabolism Analysis
The compound's molecular structure has been determined using X-ray crystallographic techniques, aiding in understanding its role as a urinary metabolite of naphthalene and its similarity to metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984). Additionally, its metabolism in rats has been studied, providing insights into the bioconversion of polycyclic compounds and potential pathways in human metabolism (Sims, 1965).
Chemical Synthesis and Applications
Research into the synthesis of diastereoisomers and enantiomers of related compounds provides a foundation for developing new synthetic methods in chemistry (Akhtar & Boyd, 1979). This includes the application of the compound in asymmetric synthesis, demonstrating its utility in creating chiral compounds with potential applications in pharmaceuticals and materials science (Orsini & Rinaldi, 1997).
Bacterial Metabolism and Oxidation Studies
The compound's role in bacterial metabolism and oxidation processes has been explored, providing valuable information on environmental degradation processes and potential bioremediation strategies (Torok et al., 1995).
Propiedades
Número CAS |
75947-54-5 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydronaphtho[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C10H10O3/c11-7-5-3-1-2-4-6(5)9-10(13-9)8(7)12/h1-4,7-12H |
Clave InChI |
XDSJRQRRQDAPNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
SMILES canónico |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
Otros números CAS |
75947-54-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




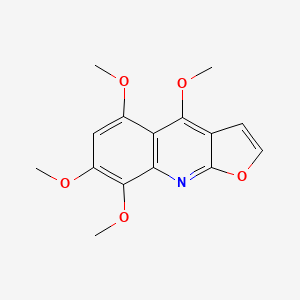
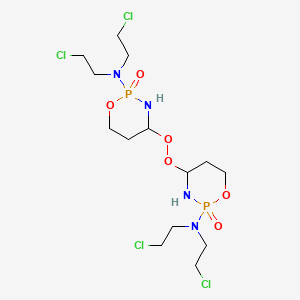
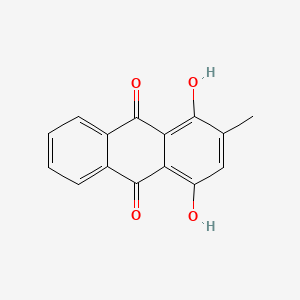
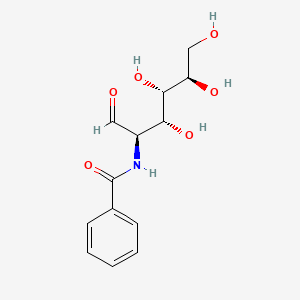
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)



